molecular formula C23H14ClN5O B393316 5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B393316
M. Wt: 411.8g/mol
InChI Key: SUPDTXDRRWXNRR-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as amino, chlorophenyl, furyl, cyanovinyl, and phenyl groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the cyanovinyl group: This step involves the reaction of the pyrazole derivative with a suitable cyanovinylating agent, such as acrylonitrile, under basic conditions.

    Substitution with chlorophenyl and furyl groups: This can be done through a series of electrophilic aromatic substitution reactions, where the pyrazole derivative is treated with chlorophenyl and furyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides and furyl halides in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril
  • 2-amino-2′-chloro-5-nitrobenzophenone
  • 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H14ClN5O

Molecular Weight

411.8g/mol

IUPAC Name

5-amino-3-[(Z)-2-[5-(2-chlorophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H14ClN5O/c24-20-9-5-4-8-18(20)21-11-10-17(30-21)12-15(13-25)22-19(14-26)23(27)29(28-22)16-6-2-1-3-7-16/h1-12H,27H2/b15-12+

InChI Key

SUPDTXDRRWXNRR-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C#N)C#N)N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N)C#N)N

Origin of Product

United States

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